molecular formula C16H17IN2S B14473098 3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide CAS No. 65960-98-7

3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide

Cat. No.: B14473098
CAS No.: 65960-98-7
M. Wt: 396.3 g/mol
InChI Key: SAISIBYMPSOHFB-UHFFFAOYSA-N
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Description

3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl chlorides with ethyl iodide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and biological properties. The combination of the ethyl and diphenyl groups with the thiadiazole ring provides a distinct chemical profile that can be exploited for various applications.

Properties

CAS No.

65960-98-7

Molecular Formula

C16H17IN2S

Molecular Weight

396.3 g/mol

IUPAC Name

3-ethyl-4,5-diphenyl-2H-thiadiazol-2-ium;iodide

InChI

InChI=1S/C16H16N2S.HI/c1-2-18-15(13-9-5-3-6-10-13)16(19-17-18)14-11-7-4-8-12-14;/h3-12,17H,2H2,1H3;1H

InChI Key

SAISIBYMPSOHFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(S[NH2+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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